molecular formula C36H38BrN5O9 B12389005 Br-Val-Ala-NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT

Br-Val-Ala-NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT

Cat. No.: B12389005
M. Wt: 764.6 g/mol
InChI Key: RCIVGZZPQGHOGN-JLVKPTLHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Br-Val-Ala-NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT is a compound that serves as a drug-linker conjugate for antibody-drug conjugates (ADCs). It is composed of a potent topoisomerase I inhibitor and a linker, which allows it to be conjugated to antibodies for targeted drug delivery . This compound is primarily used in scientific research and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Br-Val-Ala-NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT involves multiple steps, including the formation of the bicyclo[1.1.1]pentane core, the incorporation of the bromine atom, and the attachment of the Val-Ala-NH2 and MAD-MDCPT moieties. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired chemical transformations .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions for scalability, ensuring high yield and purity, and adhering to regulatory standards for pharmaceutical production .

Chemical Reactions Analysis

Types of Reactions

Br-Val-Ala-NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions (e.g., amines, thiols). The reaction conditions vary depending on the desired transformation but typically involve controlled temperature, pressure, and pH .

Major Products

The major products formed from these reactions include various derivatives of this compound, which can be further studied for their biological and chemical properties .

Scientific Research Applications

Br-Val-Ala-NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Br-Val-Ala-NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT involves its role as a topoisomerase I inhibitor. By inhibiting topoisomerase I, the compound interferes with DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells. The linker component allows the compound to be conjugated to antibodies, enabling targeted delivery to specific cells and tissues .

Comparison with Similar Compounds

Br-Val-Ala-NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT can be compared to other drug-linker conjugates used in ADCs, such as:

This compound is unique due to its specific combination of a topoisomerase I inhibitor and a bicyclo[1.1.1]pentane core, which provides distinct chemical and biological properties .

Properties

Molecular Formula

C36H38BrN5O9

Molecular Weight

764.6 g/mol

IUPAC Name

(2S)-2-[(2-bromoacetyl)amino]-N-[(2S)-1-[[3-[(5S)-5-ethyl-5-hydroxy-6,10-dioxo-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]-1-bicyclo[1.1.1]pentanyl]amino]-1-oxopropan-2-yl]-3-methylbutanamide

InChI

InChI=1S/C36H38BrN5O9/c1-5-36(48)21-7-23-29-19(10-42(23)32(46)20(21)11-49-33(36)47)27(18-6-24-25(51-15-50-24)8-22(18)39-29)34-12-35(13-34,14-34)41-30(44)17(4)38-31(45)28(16(2)3)40-26(43)9-37/h6-8,16-17,28,48H,5,9-15H2,1-4H3,(H,38,45)(H,40,43)(H,41,44)/t17-,28-,34?,35?,36-/m0/s1

InChI Key

RCIVGZZPQGHOGN-JLVKPTLHSA-N

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCO6)C78CC(C7)(C8)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)CBr)O

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCO6)C78CC(C7)(C8)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)CBr)O

Origin of Product

United States

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